molecular formula C14H12O2 B1211918 2-Phenoxyacetophenone CAS No. 721-04-0

2-Phenoxyacetophenone

Cat. No.: B1211918
CAS No.: 721-04-0
M. Wt: 212.24 g/mol
InChI Key: KRSXGTAVHIDVPM-UHFFFAOYSA-N
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Description

2-Phenoxyacetophenone (2-PA) is an organic compound belonging to the phenoxyacetophenone family. It is a colorless, crystalline solid with a molecular formula of C10H10O2. 2-PA is a versatile chemical intermediate used in a variety of applications, including synthesis of dyes, perfumes, and pharmaceuticals. It is also used as a catalyst in some reactions, as a reagent in the synthesis of other compounds, and as an intermediate in the production of a variety of other compounds.

Scientific Research Applications

Catalysis and Chemical Transformation

2-Phenoxyacetophenone (2-PAP) has been studied for its potential in catalyzing chemical reactions. Wu et al. (2016) explored its decomposition in anhydrous ethanol without any added catalyst, achieving high conversion to desired products like phenol. This process is facilitated by stainless steel autoclaves, which catalyze the decomposition due to hydrogen transfer activity and stabilization of reaction intermediates (Wu et al., 2016).

Antifungal and Antileishmanial Activities

Ansari et al. (2012) synthesized and evaluated a series of this compound derivatives for their antifungal and antileishmanial activities. They found that certain derivatives showed potent antifungal activity and mild growth inhibitory activity against promastigotes, indicating potential therapeutic applications (Ansari et al., 2012).

Adsorption and Reaction Studies

Lichtenberger et al. (2006) investigated the adsorption and reaction of 2′-hydroxyacetophenone on MgO, contributing to understanding the Claisen–Schmidt condensation reaction. This study aids in comprehending the interactions of similar compounds with catalyst surfaces, which is essential in chemical synthesis processes (Lichtenberger, Hargrove-Leak & Amiridis, 2006).

Synthesis of Fine Chemicals

Yadav and Nalawade (2003) explored the synthesis of 4-phenoxyacetophenone, a variant of 2-PAP, for producing fine chemicals. They used solid acid catalysts and studied the reaction's kinetics and selectivity, providing insights into the efficient production of chemically significant intermediates (Yadav & Nalawade, 2003).

Environmental Applications

In environmental applications, Serbent et al. (2019) discussed the degradation of phenoxy herbicides, similar in structure to 2-PAP, by biological agents. Understanding the degradation pathways of such compounds is crucial for environmental safety and pollution control (Serbent et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 2-Phenoxyacetophenone (2-PAP) are microorganisms capable of cleaving the ether bond of 2-PAP . These include bacteria from the genera Acinetobacter, Cupriavidus, Nocardioides, and Streptomyces, and fungi from the genus Penicillium . These microorganisms play a crucial role in the degradation of lignin-related compounds in nature .

Mode of Action

2-PAP interacts with its targets by undergoing oxidative and selective cleavage of its ether bond . This process is facilitated by the microorganisms, particularly the Gram-negative bacterium Acinetobacter sp. TUS-SO1 . The cleavage results in the production of phenol and benzoate .

Biochemical Pathways

The cleavage of the ether bond of 2-PAP is a critical step in the microbial degradation of lignin, a major component of plant cell walls . The transformation mechanism differs from that involved in reductive β-etherase, which has been well studied .

Pharmacokinetics

It’s known that 2-pap can be effectively transformed by the microorganisms; for instance, glucose-grown tus-so1 cells converted 1 mm 2-pap within only 12 hours .

Result of Action

The cleavage of the ether bond of 2-PAP results in the production of phenol and benzoate . This transformation might play an important role in the degradation of lignin-related compounds in nature, contributing to the global carbon cycle .

Action Environment

The action of 2-PAP is influenced by environmental factors. For instance, the presence of humic acid, a soil-derived organic compound, in the medium can promote the growth of microorganisms that transform 2-PAP . Furthermore, the transformation of 2-PAP is an oxidative process, suggesting that the presence of oxygen in the environment is crucial .

Safety and Hazards

2-Phenoxyacetophenone is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and a specific target organ toxicant following single exposure (Category 3, Respiratory system) . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

Researchers have isolated eight microorganisms that degrade the lignin model compound 2-Phenoxyacetophenone . These microorganisms might play important roles in the degradation of lignin-related compounds in nature . This could enhance the overall understanding of the carbon cycle and facilitate the biotechnological applications of these microorganisms for lignin commercialization .

Relevant Papers One relevant paper is "On the product selectivity in the electrochemical reductive cleavage of lignin model compounds" . This paper investigates the electro-catalytic hydrogenation of this compound in distinct three-electrode setups .

Biochemical Analysis

Biochemical Properties

2-Phenoxyacetophenone plays a significant role in biochemical reactions, particularly in the degradation of lignin, a major component of plant cell walls. It interacts with various enzymes and microorganisms that facilitate the cleavage of ether bonds within lignin. For instance, microorganisms such as Acinetobacter sp. TUS-SO1 have been shown to oxidatively and selectively cleave the ether bond of this compound, producing phenol and benzoate . This interaction highlights the compound’s role in lignin degradation and its potential application in biotechnological processes.

Cellular Effects

This compound influences various cellular processes, particularly in microorganisms involved in lignin degradation. It has been observed that certain bacteria and fungi can transform this compound by cleaving its ether bonds. This transformation results in the production of phenol and benzoate, which are further metabolized by the cells . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role in lignin degradation and the subsequent metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes that cleave its ether bonds. For example, the bacterium Acinetobacter sp. TUS-SO1 utilizes an oxidative mechanism to selectively cleave the ether bond of this compound, resulting in the formation of phenol and benzoate . This process differs from the well-studied reductive β-etherase mechanism, indicating a unique pathway for the degradation of lignin-related compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that microorganisms can efficiently transform this compound within a short period, with glucose-grown Acinetobacter sp. TUS-SO1 cells converting 1 mM of the compound within 12 hours . This rapid transformation indicates the compound’s stability and effectiveness in microbial degradation processes.

Metabolic Pathways

This compound is involved in metabolic pathways related to lignin degradation. The compound is transformed by microorganisms through the cleavage of its ether bonds, resulting in the production of phenol and benzoate . These metabolites are further processed through various metabolic pathways, contributing to the overall degradation of lignin and the recycling of organic matter in the environment.

Properties

IUPAC Name

2-phenoxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSXGTAVHIDVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992818
Record name 2-Phenoxy-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-04-0
Record name 2-Phenoxy-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721-04-0
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Record name 721-04-0
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Record name 2-Phenoxy-1-phenylethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENOXYACETOPHENONE
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

2-Fluoroacetophenone (2.0 mg, 14.5 mmol) was dissolved in DMF (50 mL), phenol (1.4 g, 14.5 mmol) and potassium carbonate (2.0 g, 14.5 mmol) were added thereto, and then the mixture was stirred at 120° C. for 7 hours. To the reaction solution was added water, and the reaction mixture was extracted with ethyl acetate. The extract was dried, and then concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=100:0 to 85:15) to give the title compound (2.0 g, yield 65%).
Quantity
2 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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